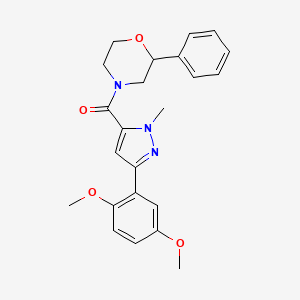

(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone

説明

The compound (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone is a complex organic molecule that features a pyrazole ring substituted with a 2,5-dimethoxyphenyl group and a phenylmorpholino group

特性

IUPAC Name |

[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(2-phenylmorpholin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-25-20(14-19(24-25)18-13-17(28-2)9-10-21(18)29-3)23(27)26-11-12-30-22(15-26)16-7-5-4-6-8-16/h4-10,13-14,22H,11-12,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEXADBBAGHZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCOC(C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the 2,5-dimethoxyphenyl group and the phenylmorpholino group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.

化学反応の分析

Types of Reactions

The compound (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

科学的研究の応用

Chemistry

In chemistry, (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure may be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. For example, it could be incorporated into polymers or coatings to impart desired characteristics, such as improved durability or chemical resistance.

作用機序

The mechanism of action of (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to specific biological effects.

類似化合物との比較

Similar Compounds

Similar compounds to (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone include other pyrazole derivatives with different substituents. Examples include:

- (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylpiperidino)methanone

- (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylpyrrolidino)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

生物活性

The compound (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone is a complex organic molecule characterized by a dual heterocyclic structure that includes a pyrazole and a morpholine moiety. This structural diversity suggests potential for varied biological activities, particularly in pharmacology and medicinal chemistry.

Structural Overview

The compound's molecular formula is with a molecular weight of approximately . The presence of methoxy groups and aromatic rings enhances its electronic properties, which may influence its interactions with biological targets.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities. The following table summarizes some reported activities associated with related pyrazole and morpholine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylthiazolidine | Thiazolidine ring | Antidiabetic |

| 1-Methylpyrazole | Pyrazole ring | Neuroprotective |

| 5-(4-Methoxyphenyl)-1H-pyrazole | Pyrazole with phenyl substitution | Anticancer |

| This compound | Pyrazole and morpholine | Antinociceptive, Anti-inflammatory |

Antinociceptive Activity : Preliminary studies suggest that this compound may exhibit antinociceptive properties, potentially through modulation of pain pathways involving the central nervous system. For instance, similar pyrazole derivatives have shown efficacy in reducing pain responses in animal models by interacting with pain receptors.

Anti-inflammatory Effects : The compound's structure suggests it may inhibit pro-inflammatory cytokines or modulate inflammatory pathways, which is common among compounds containing pyrazole and morpholine moieties. Research has indicated that certain pyrazoles can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

- Neuroprotective Effects : A study demonstrated that pyrazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved the modulation of glutamate receptors, which are critical in neurodegenerative conditions.

- Anticancer Activity : Research on structurally similar compounds has shown promising results against various cancer cell lines. For example, one study reported that pyrazole derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways.

- Molecular Docking Studies : Computational studies have indicated that this compound can bind effectively to several biological targets, including receptors involved in pain and inflammation pathways. These studies provide insights into its potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for preparing (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Condensation of 2,5-dimethoxyphenyl-substituted pyrazole precursors with morpholine derivatives under reflux conditions in ethanol or THF . (ii) Acylation of intermediates using ketone-forming reagents (e.g., acyl chlorides) in the presence of base catalysts (e.g., triethylamine) to introduce the methanone moiety .

- Critical parameters include reaction time (e.g., 12–24 hours for reflux) and temperature control (60–80°C) to minimize side products like nitro-group reduction or ring-opening byproducts .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR to verify substitution patterns on the pyrazole and morpholino rings .

- High-resolution mass spectrometry (HRMS) to confirm molecular mass and fragmentation patterns .

- FTIR to identify carbonyl (C=O) and aromatic C-H stretching vibrations .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, particularly for the morpholino group .

Advanced Research Questions

Q. How can contradictory biological activity data from different assays (e.g., cytotoxicity vs. anti-inflammatory) be reconciled?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). To address this:

- Perform dose-response curves across multiple cell lines (e.g., HEK-293, RAW 264.7) to establish activity thresholds .

- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to suspected receptors (e.g., COX-2, NF-κB) .

- Use molecular docking studies to predict interactions between the compound’s methanone group and active sites of proteins .

Q. What strategies optimize the reaction yield during the acylation step of pyrazole intermediates?

- Methodological Answer : Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack on acylating agents .

- Catalyst use : Lewis acids (e.g., ZnCl2) or DMAP can accelerate acylation by activating carbonyl groups .

- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions like over-acylation .

- Workup protocols : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the pure methanone product .

Q. How does the stereochemistry of the morpholino group influence pharmacological activity?

- Methodological Answer :

- Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis .

- Compare in vitro activity of each enantiomer using assays for target pathways (e.g., kinase inhibition). For example, the (R)-enantiomer may exhibit higher affinity due to steric compatibility with hydrophobic binding pockets .

- Conduct molecular dynamics simulations to analyze enantiomer-protein interactions over timeframes ≥100 ns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。